N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triaz ol-3-ylthio))acetamide
CAS No.:
Cat. No.: VC16304321
Molecular Formula: C21H22N6O3S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N6O3S |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H22N6O3S/c1-4-11-27-20(15-7-9-22-10-8-15)25-26-21(27)31-13-19(29)24-17-12-16(23-14(2)28)5-6-18(17)30-3/h4-10,12H,1,11,13H2,2-3H3,(H,23,28)(H,24,29) |
| Standard InChI Key | CXZICPHOWRMQCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Introduction
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural arrangement includes an acetylamino group, a methoxyphenyl group, and a triazolylthioacetamide moiety, contributing to its diverse biological activities.
Key Chemical Features
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Acetylamino Group: Enhances solubility and bioavailability.
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Methoxyphenyl Moiety: Contributes to pharmacological properties.
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Triazolylthioacetamide Structure: Known for biological activity, particularly in anticancer applications.
Spectroscopic Data
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the synthesized compound.
Synthesis and Production
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves multi-step synthetic routes. Initial steps often include the preparation of key intermediates through reactions such as acylation and thiolation. In industrial contexts, automated synthesis techniques and continuous flow reactors are employed to optimize reaction conditions, ensuring consistency and efficiency.
Biological Activities and Potential Applications
This compound is capable of interacting with specific biological targets, potentially inhibiting enzymes involved in cell proliferation or modulating receptor activities, leading to potential anticancer effects. The specific pathways affected can vary based on the biological context and application.
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Similarities: Both compounds feature a triazole ring and an acetylamino group, contributing to their pharmacological properties.
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Differences: The latter compound is noted for its antimicrobial and anticancer effects, with a focus on antibacterial and antifungal applications.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
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Similarities: Both compounds involve sulfanylacetamide moieties, which are significant in medicinal chemistry.
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Differences: The latter is explored for its anti-inflammatory potency, particularly as a 5-lipoxygenase (5-LOX) inhibitor .
Comparison of Similar Compounds
| Compound | Molecular Weight | Key Features | Biological Activities |
|---|---|---|---|
| N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-prop-2-enyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide | 426.5 g/mol | Acetylamino, Methoxyphenyl, Triazolylthioacetamide | Potential anticancer effects |
| N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Not specified | Acetylamino, Fluorophenyl, Triazole | Antimicrobial, anticancer |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Cyano, Thiadiazolylsulfanylacetamide | Anti-inflammatory |
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